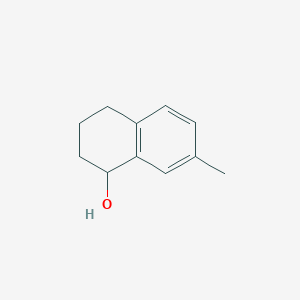

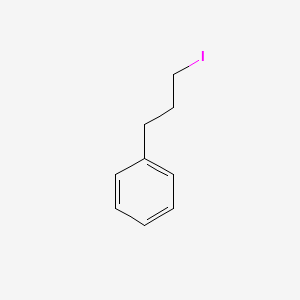

![molecular formula C10H9ClN2O B1597489 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 796067-44-2](/img/structure/B1597489.png)

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Descripción general

Descripción

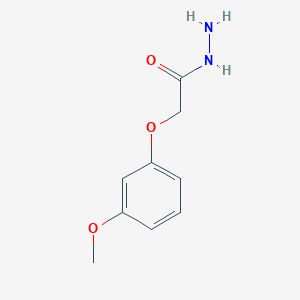

“2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a compound that belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones . This family of compounds exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is characterized by the presence of a pyrido[1,2-a]pyrimidin-4-one ring, a chloromethyl group at the 2-position, and a methyl group at the 9-position .Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions, which are a type of sulfenylation/selenylation reactions . These reactions proceed under mild conditions and can be executed in gram scale .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.618 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 319.2±44.0 °C at 760 mmHg . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Chemistry and Synthetic Methodologies

Recent studies have highlighted the significant attention towards pyrido[1,2-a]pyrimidines due to their structural features, synthetic methodologies, and reactions. The focus has been on exploring diverse methodologies for their synthesis, understanding their tautomeric forms, and investigating their biological importance and mechanistic pathways. The synthetic procedures since 2000 have been described, aiming to provide a comprehensive overview of the chemistry of pyrido[1,2-a]pyrimidines, including compounds like 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Elattar, Rabie, & Hammouda, 2017).

Structural Insights

The crystal structure of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a close analogue, has been elucidated through spectral analysis and X-ray diffraction studies, revealing significant details about the planarity of the pyrido-pyrimidine moiety and the stability of the crystal structure through hydrogen bonds and π-π interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014). This provides a foundation for understanding the structural dynamics of similar compounds.

Biological Significance and Potential Applications

The synthesis and investigation of 4H-pyrido[1,2-a]pyrimidin-4-ones, including the synthesis of compounds through the reaction of substituted 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-ones, have been explored for their antimicrobial properties. However, the studied compounds showed no significant antimicrobial activity, indicating the need for further modifications to enhance their biological efficacy (Ferrarini, Mori, Armani, & Rossi, 1995).

Interaction with DNA

The interaction of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride with DNA has been characterized, showing potential for groove mode binding via hydrogen bonds. This study provides insights into the compound's interaction mechanisms with biological macromolecules, suggesting avenues for research in drug design and molecular biology (Zhang, Huang, Cai, Xu, & Sun, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(chloromethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-3-2-4-13-9(14)5-8(6-11)12-10(7)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZINXRNSWULSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368731 | |

| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

796067-44-2 | |

| Record name | 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.